molecular formula C16H15FN4O B13779729 4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide

4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide

Cat. No.: B13779729
M. Wt: 298.31 g/mol
InChI Key: IEABNMQRPROSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a methylamino group, and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as a substituted phenylhydrazine.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent like potassium fluoride.

    Attachment of the Methylamino Group: The methylamino group is introduced through a reductive amination reaction, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, thiols, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is used to investigate its interactions with various biological targets, including receptors and enzymes.

    Biology: It serves as a tool compound in biological assays to study cellular processes and signaling pathways.

    Industry: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-[(methylamino)methyl]phenol: Shares the fluorine and methylamino groups but lacks the indazole ring and carboxamide group.

    N-(3-Fluoro-4-[(methylamino)carbonyl]phenyl)-2-methylalanine: Contains similar functional groups but differs in the overall structure and presence of the alanine moiety.

    4-Fluoro-1,2-benzisoxazol-3-ol: Contains the fluorine atom and a similar aromatic structure but differs in the heterocyclic ring system.

Uniqueness

4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide is unique due to its specific combination of functional groups and the indazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

4-fluoro-2-[4-(methylaminomethyl)phenyl]indazole-7-carboxamide

InChI

InChI=1S/C16H15FN4O/c1-19-8-10-2-4-11(5-3-10)21-9-13-14(17)7-6-12(16(18)22)15(13)20-21/h2-7,9,19H,8H2,1H3,(H2,18,22)

InChI Key

IEABNMQRPROSDZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)N2C=C3C(=CC=C(C3=N2)C(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.